

Technical Guidance: Physicochemical Properties of 5-(4-iso-Propylphenyl)-5-oxovaleric acid

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Compound of Interest

Compound Name: 5-(4-iso-Propylphenyl)-5-oxovaleric acid

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This document provides a detailed overview of the molecular weight determination for the compound **5-(4-iso-Propylphenyl)-5-oxovaleric acid**, a molecule of interest in various research and development applications. The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification

- Chemical Name: **5-(4-iso-Propylphenyl)-5-oxovaleric acid**
- Synonyms: Benzenepentanoic acid, 4-(1-methylethyl)-delta-oxo-[1], 5-(4-isopropylphenyl)-5-oxopentanoic acid[2]
- CAS Number: 18847-18-2[1][2][3][4]

Molecular Weight and Formula

The molecular weight of a compound is a fundamental physical property, critical for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization.

The molecular formula for **5-(4-iso-Propylphenyl)-5-oxovaleric acid** is C₁₄H₁₈O₃.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The molecular weight is calculated by summing the atomic weights of its constituent atoms.

Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	14	12.011	168.154
Hydrogen	H	18	1.008	18.144
Oxygen	O	3	15.999	47.997
Total	234.295			

Based on these calculations, the theoretical molecular weight is 234.29 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Determination of Molecular Weight

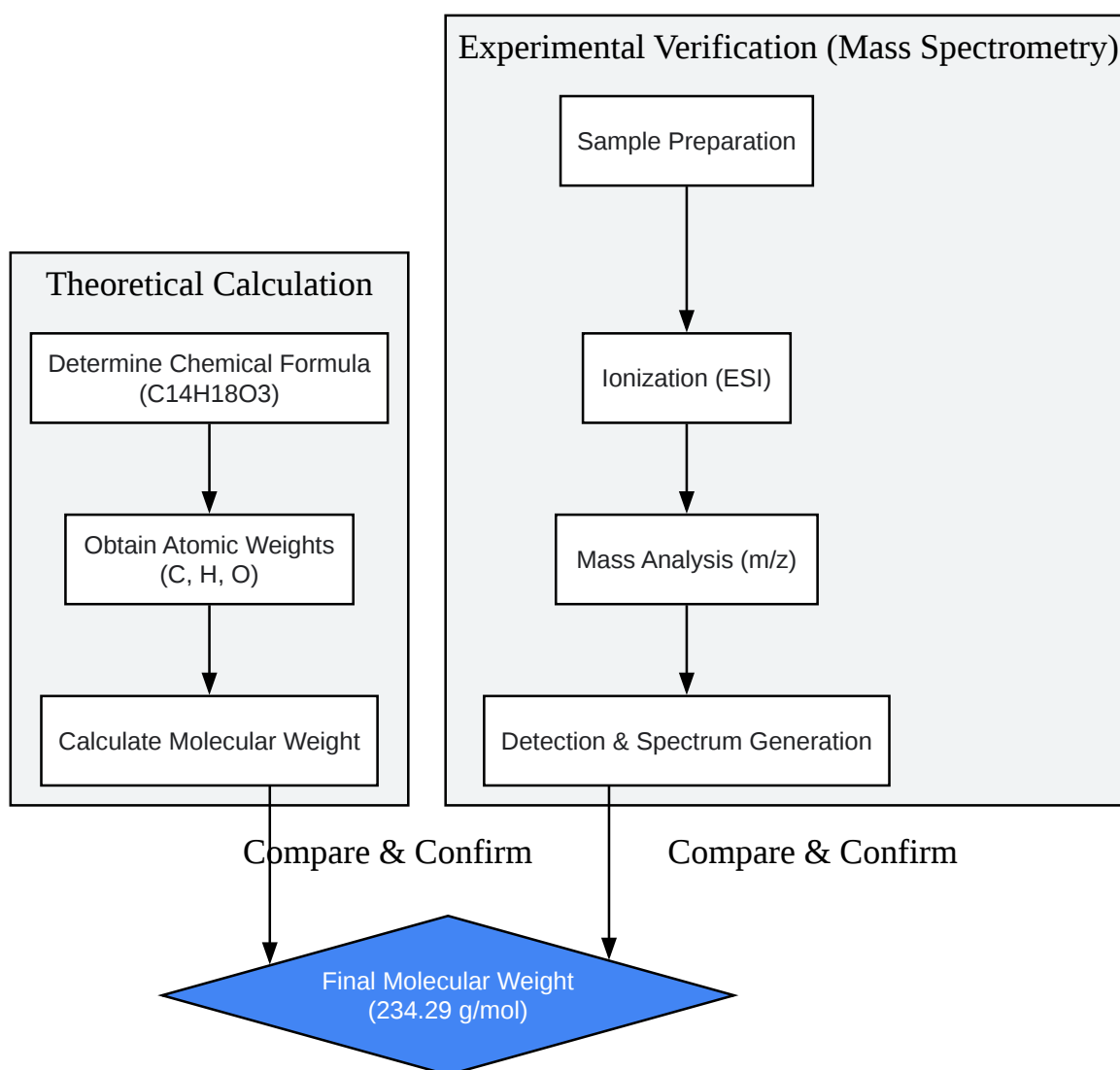
While theoretical calculation provides a precise value, experimental verification is a cornerstone of chemical characterization. Mass spectrometry is the most common and accurate method for determining the molecular weight of a compound.

- **Sample Preparation:** A dilute solution of **5-(4-iso-Propylphenyl)-5-oxovaleric acid** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to facilitate ionization.
- **Infusion:** The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
- **Ionization:** A high voltage is applied to the capillary tip, causing the sample solution to nebulize into a fine spray of charged droplets.
- **Desolvation:** The charged droplets evaporate, leading to an increase in charge density and ultimately the formation of gas-phase molecular ions. For this compound, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be expected.
- **Mass Analysis:** The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).

- **Detection:** The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion allows for the direct determination of the molecular weight.

Visualization of Workflow

The logical workflow for the determination of the molecular weight of **5-(4-iso-Propylphenyl)-5-oxovaleric acid** is depicted below. This process integrates both theoretical and experimental approaches for comprehensive characterization.



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Workflow for Molecular Weight Determination.

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